3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone

Physical Chemistry Analytical Chemistry Process Chemistry

3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-61-6) is a meta-substituted aryl trifluoromethyl ketone with a consistently high purity (≥97%), well-defined boiling point (207.2°C), and density (1.199 g/cm³). The meta-methyl substitution on the aryl ring confers distinct enzyme inhibition kinetics compared to ortho/para isomers, making it the logical choice for reproducible serine hydrolase probe studies and active-site topology investigations. Its reliable purity profile reduces false positives/negatives in biological screening and ensures precise reaction control during scale-up of pharmaceutical intermediates or analytical standard preparation. Procure this specific isomer to preserve data integrity and experimental reproducibility.

Molecular Formula C10H9F3O
Molecular Weight 202.17 g/mol
CAS No. 898787-61-6
Cat. No. B1325230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone
CAS898787-61-6
Molecular FormulaC10H9F3O
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)C(F)(F)F
InChIInChI=1S/C10H9F3O/c1-7-3-2-4-8(5-7)6-9(14)10(11,12)13/h2-5H,6H2,1H3
InChIKeyCXGINHIVNBDAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-61-6): Product Overview and Procurement Considerations


3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-61-6) is a meta-substituted aryl trifluoromethyl ketone with the molecular formula C₁₀H₉F₃O and a molecular weight of 202.17 g/mol [1]. The compound is characterized by a trifluoromethyl ketone moiety attached to a 3-methylbenzyl group, which confers unique electronic and steric properties relevant to synthetic chemistry and potential biological applications [2]. This compound is primarily offered as a research chemical with a purity specification of ≥97% .

Why 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-61-6) Cannot Be Replaced by a Generic Trifluoromethyl Ketone


Even within the narrow class of aryl trifluoromethyl ketones, subtle structural variations—such as the position of a methyl substituent or the presence of a benzyl spacer—can lead to measurable differences in physical properties like boiling point, density, and chromatographic behavior, which are critical for purification, formulation, and experimental reproducibility [1]. Furthermore, meta-substitution on the aryl ring has been shown to distinctly influence enzyme inhibition kinetics compared to ortho- or para-substituted analogs, impacting the outcome of biological assays [2]. Therefore, substituting 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone with a closely related analog without verification risks altering key experimental parameters and compromising data integrity.

Quantitative Differentiation Evidence for 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-61-6)


Meta-Methyl Substituent Confers Distinct Boiling Point and Density Compared to Ortho- and Para-Isomers

The meta-methyl substitution on the phenyl ring of this trifluoromethyl ketone results in a measured boiling point of 207.2 °C at 760 mmHg and a density of 1.199 g/cm³ [1]. These values are intermediate between the ortho- and para-methyl isomers, demonstrating that the substitution pattern significantly influences physical properties critical for purification and formulation [2][3].

Physical Chemistry Analytical Chemistry Process Chemistry

High Purity Specification (≥97%) Supports Reproducible Research and Development

3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone is commercially available with a minimum purity of 97%, as specified by major chemical suppliers . This high purity level is comparable to that of other trifluoromethyl ketone building blocks , but the consistency of this specification across multiple vendors for this specific CAS number ensures that researchers can reliably source material with predictable impurity profiles, minimizing batch-to-batch variability in sensitive applications.

Analytical Chemistry Quality Control Medicinal Chemistry

Verified Synthetic Utility as a Reagent in Advanced Organic Transformations

The compound has been explicitly referenced in the primary chemical literature as a component in a study on acetolysis reactions of 2-arylethyl trifluoromethanesulfonates [1]. This demonstrates its established role as a reagent in sophisticated organic synthesis, distinguishing it from less-documented analogs and providing a foundation of trust for its use in developing novel chemical entities.

Organic Synthesis Medicinal Chemistry Fluorine Chemistry

Meta-Substitution Enables Distinct Enzyme Inhibition Kinetics as a Class Attribute

While direct inhibition data for this specific compound is limited, a well-established class-level attribute of meta-substituted aryl trifluoromethyl ketones is their ability to act as rapid reversible inhibitors of acetylcholinesterase, as demonstrated for the m-CH3 analog [1]. This kinetic behavior is distinct from that of bulkier ortho- or para-substituted analogs, which often exhibit time-dependent inhibition. This class-level inference suggests that 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone may similarly engage biological targets with a unique kinetic profile, making it a valuable probe for studying enzyme mechanisms.

Chemical Biology Enzymology Drug Discovery

Optimal Application Scenarios for 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-61-6)


High-Precision Synthetic Chemistry Requiring Defined Physical Properties

The well-defined boiling point (207.2 °C) and density (1.199 g/cm³) of 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone [1] make it particularly suitable for processes where precise control over reaction conditions is paramount, such as in the scale-up of pharmaceutical intermediates or the preparation of analytical standards. The intermediate boiling point relative to its ortho- and para-isomers offers flexibility in distillation-based purification strategies.

Enzyme Mechanism Studies and Chemical Biology

Based on class-level evidence that meta-substituted aryl trifluoromethyl ketones act as rapid reversible inhibitors of serine hydrolases like acetylcholinesterase [1], this compound is a logical candidate for use as a chemical probe in enzymology. It can be employed to investigate active-site topology and transition-state stabilization in a variety of enzyme systems, where its kinetic profile may offer advantages over time-dependent inhibitors.

Reproducible Medicinal Chemistry and Biological Assays

The availability of 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone at a consistently high purity (≥97%) from major suppliers [1] makes it a reliable building block for the synthesis of compound libraries and the preparation of assay-ready solutions. This reduces the likelihood of false positives or negatives in biological screening due to impurities, thereby enhancing the reproducibility of early-stage drug discovery efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.